![molecular formula C10H16FNO2 B2974852 tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 1826900-85-9](/img/structure/B2974852.png)
tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate
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Overview
Description
“tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate” is a chemical compound with the molecular formula C10H16FNO2 . It has a molecular weight of 201.24 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 201.24 and a molecular formula of C10H16FNO2 . Further details such as melting point, boiling point, solubility, and spectral data are not provided.Scientific Research Applications
Medicinal Chemistry: Novel Building Blocks
In medicinal chemistry, the exploration of new chemical spaces is crucial for the development of innovative drugstert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate serves as a novel building block that can be used to create a variety of new compounds with potential therapeutic effects . Its unique structure allows for the introduction of fluorine atoms into medicinal compounds, which can significantly alter their biological activity.
Organic Synthesis: Radical Fluorination
This compound is used in organic synthesis through a process called radical fluorination . This method is employed to introduce fluorine atoms into organic molecules, which can be a challenging task due to the reactivity of fluorine. The use of tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate simplifies this process, making it a valuable reagent for synthesizing fluorinated organic compounds.
Analytical Chemistry: NMR Spectroscopy
The tert-butyl group in the compound makes it an excellent candidate for nuclear magnetic resonance (NMR) spectroscopy . NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. The presence of the tert-butyl group can enhance the resolution of the NMR spectra, providing clearer insights into the molecular structure.
Material Science: Polymer Research
Fluorinated compounds like tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate are often used in the field of material science, particularly in polymer research . The introduction of fluorine atoms can lead to polymers with enhanced properties such as increased thermal stability, chemical resistance, and mechanical strength.
Biochemistry: Enzyme Inhibition Studies
The bicyclic structure of the compound provides a unique shape that can be utilized in enzyme inhibition studies . By mimicking certain natural substrates, researchers can use this compound to study the active sites of enzymes and develop new inhibitors that can regulate enzyme activity, which is a key aspect of drug development.
Environmental Science: Trace Analysis
In environmental science, tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate can be used for trace analysis of pollutants . Its distinct chemical signature allows it to be used as a marker or tracer to track the presence and movement of environmental contaminants.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-fluoro-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTXDPXXMNBINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate |
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